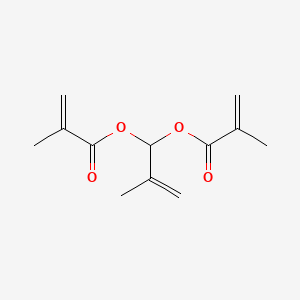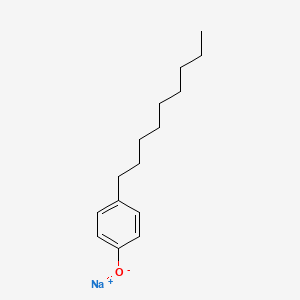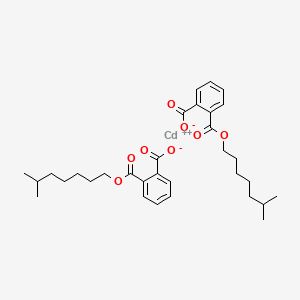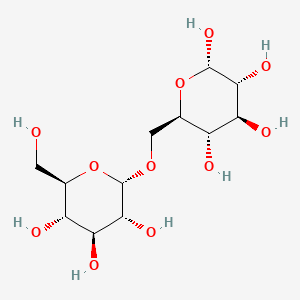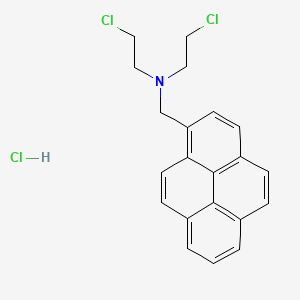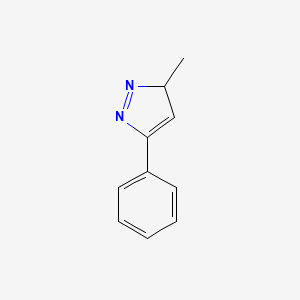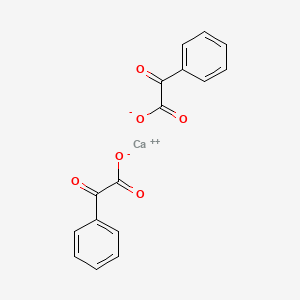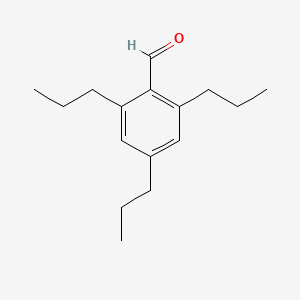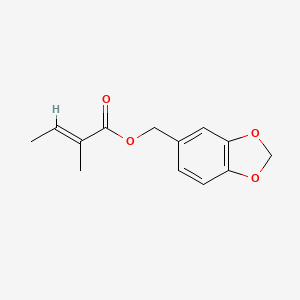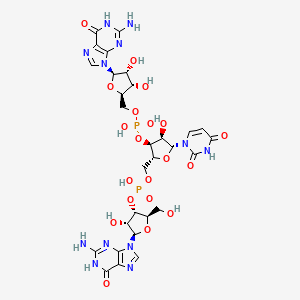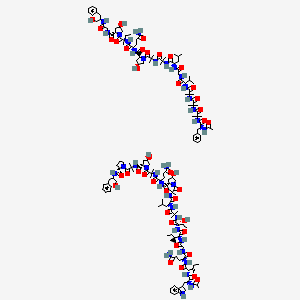
2-Propanol, 1-((2-methylpentyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-((2-methylpentyl)oxy)- is an organic compound with the molecular formula C10H22O2. It is a derivative of 2-propanol, where one of the hydrogen atoms is replaced by a 2-methylpentyl group. This compound is known for its applications in various chemical processes and industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((2-methylpentyl)oxy)- typically involves the reaction of 2-propanol with 2-methylpentanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2-Propanol+2-MethylpentanolAcid Catalyst2-Propanol, 1-((2-methylpentyl)oxy)-+Water
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1-((2-methylpentyl)oxy)- involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-((2-methylpentyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpentyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Various alcohols.
Substitution: Compounds with different functional groups replacing the 2-methylpentyl group.
Applications De Recherche Scientifique
2-Propanol, 1-((2-methylpentyl)oxy)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a preservative.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-((2-methylpentyl)oxy)- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanol, 1-methoxy-: Similar in structure but with a methoxy group instead of a 2-methylpentyl group.
2-Propanol, 1-butoxy-: Contains a butoxy group instead of a 2-methylpentyl group.
Uniqueness
2-Propanol, 1-((2-methylpentyl)oxy)- is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical reactions, making it valuable in various applications.
Propriétés
Numéro CAS |
125328-92-9 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1-(2-methylpentoxy)propan-2-ol |
InChI |
InChI=1S/C9H20O2/c1-4-5-8(2)6-11-7-9(3)10/h8-10H,4-7H2,1-3H3 |
Clé InChI |
XUCRSLQNBTWVQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)COCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



